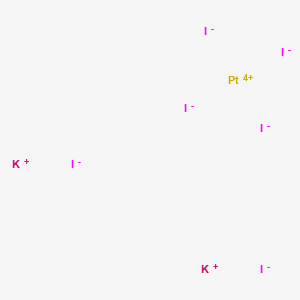

platinum(4+) dipotassium hexaiodide

Description

Properties

IUPAC Name |

dipotassium;platinum(4+);hexaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBUDJCJPWKRQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[I-].[I-].[I-].[I-].[I-].[I-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937580 | |

| Record name | Platinum(4+) potassium iodide (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16905-14-9 | |

| Record name | Potassium hexaiodoplatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016905149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) potassium iodide (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexaiodoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry

Advanced Synthetic Approaches for K₂[PtI₆]

The synthesis of K₂[PtI₆] is typically achieved through carefully controlled precipitation reactions, leveraging the low solubility of the resulting salt.

The primary method for synthesizing platinum(4+) dipotassium (B57713) hexaiodide involves the reaction of a soluble platinum(IV) precursor, most commonly hexachloroplatinic acid (H₂PtCl₆) or its potassium salt (K₂[PtCl₆]), with an excess of potassium iodide (KI) in an aqueous solution. The significant difference in solubility between the starting materials and the product drives the reaction towards the formation of a solid precipitate of K₂[PtI₆].

The reaction can be represented as: [PtCl₆]²⁻(aq) + 6I⁻(aq) → [PtI₆]²⁻(aq) + 6Cl⁻(aq) [PtI₆]²⁻(aq) + 2K⁺(aq) → K₂PtI₆

Reactivity of Precursor Platinum Species

The nature and reactivity of the starting platinum(IV) complex are critical determinants in the synthesis of K₂[PtI₆].

The purity and yield of the synthesized K₂[PtI₆] are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include:

Concentration of Reactants: A significant excess of potassium iodide is crucial to shift the equilibrium towards the formation of the fully substituted [PtI₆]²⁻ anion and to minimize the presence of mixed-halide platinate species in the final product.

Temperature: The synthesis is typically carried out at or below room temperature. Lower temperatures can favor the precipitation of the desired product and may help to suppress potential side reactions, such as the reduction of Pt(IV) to Pt(II) by iodide, which is a thermodynamically favorable process.

Reaction Time: Due to the kinetic inertness of the platinum(IV) center, sufficient time must be allowed for the complete exchange of all six chloride ligands for iodide ligands. Inadequate reaction times can lead to a product contaminated with mixed-halide complexes.

pH of the Solution: The pH can influence the stability of the platinum precursor and the potential for side reactions. The synthesis is generally performed in a neutral to slightly acidic medium.

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | Stoichiometric excess of KI | Drives the ligand exchange equilibrium to completion. |

| Temperature | Room temperature or below | Favors precipitation and minimizes reduction of Pt(IV). |

| Reaction Time | Sufficiently long | Allows for the slow, complete ligand exchange on the inert Pt(IV) center. |

| Solvent | Aqueous solution | Facilitates the ionic reaction and precipitation. |

Exploration of Novel Synthetic Routes and Reaction Inertness

While the precipitation method is standard, the exploration of novel synthetic routes remains an area of academic interest. The inherent kinetic inertness of the [PtI₆]²⁻ complex is a defining characteristic of its chemistry.

Platinum(IV) complexes are characterized by their low-spin d⁶ electron configuration, which leads to a high ligand field stabilization energy in an octahedral geometry. This electronic arrangement is a primary reason for their kinetic inertness, meaning they undergo ligand substitution reactions very slowly. libretexts.org The stability of platinum(IV) complexes in the bloodstream is a key feature that has been exploited in the design of platinum-based anticancer prodrugs. nih.gov The [PtI₆]²⁻ anion is expected to exhibit this characteristic inertness, making it relatively unreactive towards further ligand substitution once formed. This inertness contributes to its ability to be isolated as a stable solid compound.

Crystallographic Analysis and Solid State Architecture

Crystal Structure Determination via X-ray Diffraction

Modern crystallographic techniques have provided a detailed picture of the atomic arrangement within K₂PtI₆, revealing a structure that is a variant of the well-known perovskite archetype.

Platinum(4+) dipotassium (B57713) hexaiodide crystallizes in a vacancy-ordered double perovskite structure. stanford.edunih.govnih.govnih.govnih.gov This structural motif is a derivative of the simple ABX₃ perovskite structure, where in this case, the 'A' site is occupied by potassium ions, the 'B' site contains platinum, and 'X' is iodine. The "double" aspect refers to the 2:1 ratio of A-site to B-site cations, and "vacancy-ordered" signifies that half of the B-sites are systematically unoccupied, creating a highly ordered crystal lattice. stanford.edu

Theoretical studies on the structural, mechanical, electronic, and optical properties of vacancy-ordered double perovskites of the A₂PtI₆ type (where A can be Tl, K, Rb, and Cs) have been conducted. stanford.edu These investigations confirm the stability of such compounds, with a predicted stability order of Cs₂PtI₆ > Rb₂PtI₆ > K₂PtI₆ > Tl₂PtI₆. stanford.edu

The crystal structure of K₂PtI₆ is a tetragonally distorted version of the cubic K₂PtCl₆ archetype. stanford.eduresearchgate.net While compounds like (NH₄)₂PtI₆, (CH₃NH₃)₂PtI₆, and (CH(NH₂)₂)₂PtI₆ crystallize in the cubic K₂PtCl₆ archetype, K₂PtI₆ exhibits a lower symmetry. researchgate.net Specifically, K₂PtI₆ crystallizes in the tetragonal P4/mnc space group. researchgate.netescholarship.org This distortion from the ideal cubic symmetry is an important feature of its crystal structure. Another related structure is the K₂MnF₆ archetype, which is a vacancy-ordered variant of the hexagonal CsNiCl₃ structure. researchgate.net

Table 1: Crystallographic Data for Platinum(4+) Dipotassium Hexaiodide

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mnc |

| International Number | 128 |

| a | 7.759 Å |

| b | 7.759 Å |

| c | 12.043 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume | 725.79 ų |

| Data sourced from Materials Project. researchgate.net |

Local Coordination Environment and Geometry of [PtI₆]²⁻ Anion

The properties of K₂PtI₆ are heavily influenced by the geometry of the [PtI₆]²⁻ anionic complex and its interaction with the surrounding potassium cations.

At the heart of the K₂PtI₆ structure is the platinum(4+) cation, which is bonded in an octahedral geometry to six iodide anions, forming the [PtI₆]²⁻ complex. researchgate.netescholarship.org In an ideal octahedral (Oₕ) symmetry, all six Pt-I bonds would be of equal length, and all I-Pt-I angles would be 90° or 180°. This high degree of symmetry is a defining characteristic of the local coordination environment of the platinum atom.

The potassium cations (K⁺) are situated in the cavities formed by the [PtI₆]²⁻ octahedra and are bonded to eight iodide anions in a distorted body-centered cubic geometry. researchgate.netescholarship.org The K-I bond lengths also show variation, with four shorter and four longer bonds. researchgate.netescholarship.org

Table 2: Selected Bond Lengths in K₂PtI₆

| Bond | Length (Å) |

| Pt - I (shorter) | 2.71 |

| Pt - I (longer) | 2.72 |

| K - I (shorter) | 3.74 |

| K - I (longer) | 3.89 |

| Data sourced from Materials Project. researchgate.net |

Stability of Crystalline Phases under External Stimuli

The stability of the crystalline lattice of this compound when subjected to external energy sources is a critical aspect of its material science. Understanding its response to stimuli such as X-ray irradiation provides insights into its robustness and potential for photochemical reactions.

Response to X-ray Irradiation and Photochemical Stability Investigations

The interaction of X-rays with crystalline materials can induce a range of effects, from simple electronic excitation to significant structural damage. For this compound, exposure to high-energy X-ray photons could potentially lead to several phenomena.

One primary effect of X-ray irradiation is the generation of photoelectrons and subsequent secondary electrons, which can cause localized heating and the formation of defects within the crystal lattice. researchgate.net In materials containing heavy elements like platinum and iodine, the photoelectric effect is more pronounced, leading to a higher probability of core-level ionization. academie-sciences.fr This can initiate a cascade of electronic relaxation processes, potentially resulting in bond cleavage and the formation of radical species.

Investigations into the photochemical stability of related compounds suggest that the hexahaloplatinate complexes can be susceptible to photoreduction. The absorption of photons can promote an electron from a ligand-based orbital to a metal-centered orbital, leading to the reduction of the Pt(IV) center and the oxidation of a ligand. In the case of [PtI₆]²⁻, this could theoretically lead to the formation of Pt(II) species and iodine radicals.

Electronic Structure and Chemical Bonding Theory

Advanced Theoretical Frameworks for [PtI₆]²⁻

The octahedral [PtI₆]²⁻ anion is central to the compound's electronic character. Its description has evolved from classical theories to more nuanced models that account for the specific interactions between a heavy transition metal and heavy halide ligands.

Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a foundational understanding of the bonding in coordination complexes. wikipedia.org In a traditional LFT model for an octahedral complex like [PtI₆]²⁻, the six iodide ligands approach the central platinum(IV) ion, causing the metal's five degenerate d-orbitals to split into two sets: a lower-energy, non-bonding t₂g set (dxy, dxz, dyz) and a higher-energy, anti-bonding e_g set (dz², dx²-y²). libretexts.org The ligands, in this case, iodide, are considered weak-field ligands. wikipedia.org For a Pt(IV) ion with a d⁶ electron configuration, these six electrons would populate the lower-energy t₂g orbitals, resulting in a low-spin, diamagnetic complex. However, this classical picture is an oversimplification for a system like [PtI₆]²⁻.

A more accurate description for [PtI₆]²⁻ is provided by the concept of an Inverted Ligand Field (ILF). wikipedia.orgresearchgate.net This phenomenon occurs in complexes where the metal's d-orbitals are unusually low in energy and the ligand's frontier orbitals are relatively high in energy. wikipedia.org For platinum, a heavy element far to the right of the d-block, its d-orbitals become more core-like and contract, lowering their energy. When bonded to a large, less electronegative ligand like iodide, the energy of the platinum 5d orbitals can drop below the energy of the iodine 5p frontier orbitals.

In this inverted scenario, the roles of metal and ligand orbitals in the frontier molecular orbitals are swapped compared to the classical picture. The bonding molecular orbitals, which are filled, acquire a strong metal-based d-character, while the anti-bonding orbitals (including the Lowest Unoccupied Molecular Orbital, or LUMO) become primarily ligand-based. wikipedia.orgresearchgate.net This suggests that the five d-orbitals of platinum are effectively full, and the compound's electronic behavior is dictated by ligand-centered orbitals, challenging the formal assignment of a +4 oxidation state to platinum. researchgate.netresearchgate.net

The electronegativity of the ligand is a critical factor in determining whether a classical or inverted ligand field is appropriate. Research indicates that for platinum(IV) complexes with highly electronegative ligands like fluoride (B91410) or oxide, the traditional ligand field model holds. researchgate.netresearchgate.net However, with less electronegative halogens such as chloride, bromide, and especially iodide, the conditions for an inverted field are met. researchgate.net The Pt-I bond exhibits significant covalent character. libretexts.org In the [PtI₆]²⁻ anion, the low electronegativity of iodine raises the energy of its p-orbitals sufficiently to lie above the contracted 5d orbitals of the highly electronegative Pt(IV) center, leading to the inverted electronic structure. wikipedia.orgresearchgate.net

Computational Modeling of Electronic Properties

To validate and explore these advanced bonding theories, computational methods are indispensable. Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of solid-state materials like K₂[PtI₆]. mdpi.com

DFT calculations allow for the modeling of a material's electronic structure from first principles. arxiv.org For K₂[PtI₆], calculations often begin with a structural optimization using a functional like the Generalized Gradient Approximation (GGA), which provides reliable geometric parameters. stackexchange.com However, standard GGA functionals are known to severely underestimate the band gaps of semiconductors and insulators. materialsproject.org

To achieve more accurate electronic properties, hybrid functionals such as the Heyd-Scuseria-Ernzerhof (HSE06) functional are employed. stackexchange.comstackexchange.com The HSE06 functional incorporates a fraction of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in GGA, yielding more precise band gaps and a better description of the electronic structure. stackexchange.comaps.org The typical computational workflow involves relaxing the crystal structure with a computationally cheaper method like GGA and then performing a more accurate single-point or non-self-consistent field calculation with HSE06 to determine the electronic band structure and density of states. stackexchange.com

Computational analyses provide detailed plots of the band structure and the density of states (DOS), which are essential for understanding a material's electronic properties. For K₂[PtI₆], DFT calculations have been performed, revealing its key electronic features. materialsproject.org

The crystal structure of K₂[PtI₆] is tetragonal, with lattice parameters determined through computational optimization.

Table 1: Calculated Lattice Parameters for K₂[PtI₆]

| Parameter | Value (Å) | Angle (°) |

|---|---|---|

| a | 7.759 | α = 90.000 |

| b | 7.759 | β = 90.000 |

| c | 12.043 | γ = 90.000 |

Data sourced from the Materials Project, calculated using the GGA-PBE functional. materialsproject.org

The analysis of the projected density of states (PDOS) is particularly illuminating as it confirms the Inverted Ligand Field model.

Table 2: Summary of Electronic Structure Findings for K₂[PtI₆]

| Feature | Description |

|---|---|

| Valence Band Maximum (VBM) | Dominated by contributions from the platinum (Pt) 5d orbitals. |

| Conduction Band Minimum (CBM) | Primarily composed of iodine (I) 5p orbitals. |

| Bonding Character | The filled states near the Fermi level have significant metal character, consistent with an ILF and a nearly filled d-shell. |

| Band Gap | Semi-local DFT calculations predict a small band gap, which is expected to be underestimated. HSE06 calculations would provide a more accurate value. materialsproject.org |

The band structure and DOS analysis show that the occupied states at the top of the valence band are almost entirely of Pt 5d character. Conversely, the unoccupied states at the bottom of the conduction band are dominated by I 5p character. researchgate.netresearchgate.net This computational result provides strong evidence for the ILF, where the frontier orbitals are inverted from the classical picture: the "metal" orbitals are filled and lie below the "ligand" orbitals, which are empty. researchgate.net The dispersion, or curvature, of these bands can also provide insight into carrier mobility within the material.

Spin-Orbit Coupling Effects on Electronic Structure

For compounds containing heavy elements like platinum, relativistic effects, particularly spin-orbit coupling (SOC), play a significant role in determining the electronic structure. researchgate.net Spin-orbit coupling is the interaction between an electron's spin and its orbital motion around the nucleus. In the [PtI₆]²⁻ anion, both the central platinum atom and the surrounding iodine ligands are heavy atoms, leading to pronounced SOC effects.

This interaction has several important consequences:

Mixing of Electronic States: Spin-orbit coupling can cause the mixing of electronic states that would otherwise be distinct. This can influence the energies of molecular orbitals.

Splitting of Energy Levels: Degenerate energy levels can be split by SOC, which alters the electronic spectrum and can open new pathways for electronic transitions.

The significance of SOC in platinum complexes is further highlighted in studies of related compounds, where it has been shown to enhance radiative transitions by facilitating intersystem crossing. rsc.org For platinum(4+) dipotassium (B57713) hexaiodide, these effects modify the molecular orbital diagram from a simple ligand field theory picture, leading to a more complex and accurate description of its electronic behavior.

Table 1: Qualitative Effects of Spin-Orbit Coupling on the Electronic Structure of [PtI₆]²⁻

| Electronic Property | Description without Spin-Orbit Coupling | Description with Spin-Orbit Coupling |

|---|---|---|

| Orbital Character | Orbitals have pure metal or ligand character with distinct spin states (spin-up or spin-down). | Orbitals are mixed-character; spin is no longer a "good" quantum number. |

| Energy Levels | Degenerate t₂g and e_g orbitals based on ligand field theory. | Splitting of degenerate orbitals (e.g., t₂g level splits into levels with different total angular momentum). |

| Spectroscopic Transitions | Spin-forbidden transitions (e.g., singlet-to-triplet) are weak or absent. | Relaxation of spin selection rules, making some "forbidden" transitions more probable. |

Charge Distribution and Oxidation State Formalism

The distribution of electron density in platinum(4+) dipotassium hexaiodide is not as straightforward as simple ionic models might suggest. While the concept of formal oxidation states is a useful tool, a deeper analysis reveals a more nuanced picture of charge distribution. A continuous charge distribution has at least one non-zero dimension, though in reality, charge is quantized. ucf.edu

Re-evaluation of Formal Oxidation State in Hexahaloplatinates

The formal oxidation state of an element in a compound is a foundational concept in chemistry, used for nomenclature and electron counting. In this compound, K₂[PtI₆], the oxidation state of platinum is formally determined to be +4. This is based on the charge of the counter-ions and the ligands. brainly.com

The calculation is as follows:

The potassium ions (K) are in group 1 and are assigned an oxidation state of +1. brainly.com

The iodide ligands (I) are halogens and are assigned an oxidation state of -1.

Table 2: Calculation of Formal Oxidation State of Platinum in K₂[PtI₆]

| Element/Group | Quantity | Formal Charge per Unit | Total Charge Contribution |

|---|---|---|---|

| Potassium (K) | 2 | +1 | +2 |

| Iodide (I) | 6 | -1 | -6 |

| Platinum (Pt) | 1 | x | x |

| Total | (+2) + (-6) + x = 0 |

| Result | | | x = +4 |

This formal assignment of +4 is consistent across the hexahaloplatinate(IV) series, including the well-known K₂[PtCl₆]. doubtnut.cominfinitylearn.com However, this formalism is based on an idealized ionic model where electrons are fully transferred. In reality, the Pt-I bonds in the [PtI₆]²⁻ anion possess significant covalent character.

This covalency means that electron density is shared between the platinum and iodine atoms, and the actual charge separation is much less pronounced. Therefore, the "real" charge on the platinum atom is significantly lower than +4. This re-evaluation does not invalidate the use of the +4 formal oxidation state for systematic chemistry, but it provides a more accurate depiction of the electronic structure. nih.gov Studies on similar complex structures note that while cohesion can be dominated by ionic contributions, ligand field effects and covalency are critically important. researchgate.net The true charge distribution is a result of the electronegativity difference between platinum and iodine and the overlap of their atomic orbitals.

Table 3: Comparison of Formal vs. Estimated Real Charge on Platinum

| Concept | Platinum (Pt) | Iodine (I) | Basis of Model |

|---|---|---|---|

| Formal Oxidation State | +4 | -1 | Assumes fully ionic Pt⁴⁺ and I⁻ bonds within the complex anion. |

| Estimated "Real" Charge | < +4 | > -1 | Accounts for covalent sharing of electrons in the Pt-I bonds. The actual values require complex quantum chemical calculations. |

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is essential for determining the fundamental vibrational modes of the [PtI₆]²⁻ anion. The combination of infrared (IR), Raman, and inelastic neutron scattering (INS) offers a complete assignment of these modes. For octahedral (Oₕ) symmetry complexes like [PtI₆]²⁻, certain vibrational modes are optically inactive, meaning they are forbidden in both IR and Raman spectra. acs.orgnih.gov Inelastic Neutron Spectroscopy (INS) is particularly valuable as its selection rules are different, allowing for the observation of all vibrational modes. acs.orgornl.gov

The vibrational modes of K₂[PtI₆] have been investigated using IR and Raman spectroscopy. acs.org For a molecule with octahedral symmetry, specific selection rules govern which modes are active in each type of spectroscopy. Raman spectroscopy is effective for observing the stretching and bending modes of the Pt-I bonds. acs.org The Raman spectrum of K₂[PtI₆] shows distinct peaks corresponding to the allowed vibrational modes. acs.org

Conversely, IR spectroscopy probes vibrational modes that induce a change in the molecule's dipole moment. nih.gov In the case of K₂[PtI₆], the IR spectrum reveals key information about the stretching and bending vibrations of the [PtI₆]²⁻ octahedron. acs.org However, a significant challenge in the vibrational analysis of this compound is that one of the bending modes is forbidden in both IR and Raman spectra, leading to potential ambiguities in assignments based solely on these techniques. acs.org For instance, a feature observed at 78 cm⁻¹ in the far-IR spectrum was identified as the infrared-active translational mode, ν₈, clarifying a previous ambiguous assignment for the ν₄ bending mode. acs.org

Inelastic Neutron Scattering (INS), also known as neutron vibrational spectroscopy, is a powerful technique that complements IR and Raman spectroscopy. ornl.govirdg.org Because the selection rules for INS are based on the amplitude of atomic motion and the neutron scattering cross-section of the atoms, all vibrational modes are active and can be observed, including those that are optically forbidden. acs.orgnih.gov

The INS spectrum of K₂[PtI₆] provides the missing pieces of the vibrational puzzle, allowing for a complete and unambiguous assignment of all fundamental modes of the [PtI₆]²⁻ ion. acs.orgnih.gov This is crucial for accurately understanding the forces between the platinum and iodine atoms. The use of INS has been demonstrated to be highly effective for various hexahalo complexes, providing clear observations of modes that are weak or forbidden in optical spectroscopies. acs.org

The following table summarizes the experimentally observed vibrational modes for K₂[PtI₆].

| Vibrational Mode | Symmetry | Technique | Frequency (cm⁻¹) |

| ν₁ (stretching) | A₁g | Raman | - |

| ν₂ (stretching) | E_g | Raman | - |

| ν₃ (stretching) | T₁u | IR | - |

| ν₄ (bending) | T₁u | IR | 128 |

| ν₅ (bending) | T₂g | Raman | - |

| ν₆ (bending) | T₂u | Inactive | - |

| ν₈ (translational) | T₁u | IR | 78 |

To validate the experimental vibrational assignments, computational methods such as Density Functional Theory (DFT) are employed. nih.govrsc.org These calculations can predict the vibrational frequencies and intensities for each mode. For hexahalo complexes, the agreement between experimental spectra (IR, Raman, and INS) and DFT calculations is often nearly quantitative. acs.org This strong correlation allows for confident assignment of the observed spectral features to specific atomic motions. In cases where experimental data is ambiguous, computational predictions can be decisive. nih.gov For K₂[PtI₆], while attempts to calculate the spectra in its specific room-temperature tetragonal phase were challenging, the general approach of comparing experimental data with DFT calculations for similar cubic hexahalo complexes has proven highly successful. nih.gov

Photoelectron Spectroscopy Studies

Photoelectron spectroscopy has proven to be a powerful technique for probing the electronic structure and dynamics of platinum iodide species derived from the parent [PtI₆]²⁻ anion.

Cryogenic photoelectron spectroscopy has been employed to study a series of platinum iodide anions, specifically PtIₙ⁻ where n ranges from 2 to 5. osti.govrawdatalibrary.netaip.orgpnnl.gov In these experiments, the desired PtIₙ⁻ anions are typically generated in the gas phase through collision-induced dissociation of the parent [PtI₆]²⁻ anion, which is produced by electrospraying a solution of dipotassium (B57713) hexaiodide platinum(IV). aip.org The use of a cryogenic ion trap cools the anions, resulting in well-resolved photoelectron spectra that reveal transitions from the anion's ground state to the ground and various excited states of the neutral molecule. aip.org

Studies using 193 nm excitation have determined the adiabatic detachment energies (ADEs) and vertical detachment energies (VDEs) for these platinum iodide anions. osti.govrawdatalibrary.netaip.orgnih.gov The electron affinity of the corresponding neutral PtIₙ species, which is equivalent to the anion's ADE, shows a gradual increase with the number of iodine ligands. osti.govrawdatalibrary.netpnnl.govnih.gov For n ≥ 3, these platinum iodide complexes exhibit superhalogen characteristics, meaning their electron affinity surpasses that of chlorine. osti.govrawdatalibrary.netpnnl.govnih.gov Furthermore, as the coordination number increases, the highest occupied molecular orbital (HOMO), from which the electron is detached, evolves from being centered on the platinum metal to being located on the iodine ligands. osti.govrawdatalibrary.netpnnl.govnih.gov

Table 1: Experimental and Calculated Detachment Energies for PtIₙ⁻ Anions (n=2-5)

| Anion | Experimental ADE (eV) | Experimental VDE (eV) | Calculated ADE (eV) | Calculated VDE (eV) |

|---|---|---|---|---|

| PtI₂⁻ | 3.54 | 3.63 | - | - |

| PtI₃⁻ | 4.04 | 4.09 | - | - |

| PtI₄⁻ | 4.33 | 4.36 | - | - |

| PtI₅⁻ | 4.37 | 4.41 | - | - |

Data sourced from cryogenic photoelectron spectra at 193 nm. aip.orgnih.gov

The investigation of platinum iodide anions extends to their complex dynamics following photoexcitation. osti.gov These studies reveal both direct one-photon photodetachment and more intricate two-photon photodissociation–photodetachment processes. osti.govrawdatalibrary.netaip.orgnih.gov

For instance, in the case of the PtI₃⁻ anion, researchers have identified not only the direct one-photon detachment pathway but also four distinct two-photon channels where the anion first absorbs a photon and dissociates, followed by the photodetachment of an electron from one of the fragments. osti.govrawdatalibrary.netpnnl.govnih.gov The competition between these different dynamic pathways provides detailed insights into the potential energy surfaces of these species. osti.gov Similarly, the photodissociation of PtI₂⁻ has been observed to produce I⁻ fragments over a wide range of photon energies. aip.org The presence of two-photon processes, even below the direct detachment energy, indicates the involvement of a bound electronic excited state in the anion. aip.org These detailed studies on the photodetachment and photodissociation of undercoordinated platinum iodides are crucial as these species may act as intermediates in catalytic applications and the synthesis of platinum-based compounds. aip.org

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental tool for characterizing the electronic transitions in coordination complexes like dipotassium hexaiodide platinum(IV). The spectra are dominated by intense bands that provide information on the molecule's photochemistry.

The electronic absorption spectrum of the [PtI₆]²⁻ anion is characterized by intense absorptions known as ligand-to-metal charge transfer (LMCT) bands. libretexts.org These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand-based (in this case, derived from the p-orbitals of the iodide ions) to a vacant or partially filled d-orbital on the central platinum(IV) metal center. libretexts.orgresearchgate.net This process can be viewed as an internal photo-oxidation of the ligand and a photo-reduction of the metal center. libretexts.org

LMCT transitions are Laporte-allowed, which accounts for their high intensity (large molar extinction coefficients, often ε > 10,000 L mol⁻¹ cm⁻¹), and they are responsible for the deep color of many transition metal complexes. libretexts.org In the [PtI₆]²⁻ complex, the iodide ligands are relatively easy to oxidize, and the Pt(IV) center is a good oxidizing agent, placing these LMCT bands at lower energies (longer wavelengths) in the visible or near-UV region of the spectrum.

The absorption of light, particularly in the LMCT band region, renders the [PtI₆]²⁻ complex photolabile. The population of an LMCT excited state effectively leads to a transient Pt(III) center and an iodine radical. This excited state can undergo dissociation, leading to the reductive elimination of iodine and the formation of a Pt(II) complex.

While specific studies on the photo-aquation of [PtI₆]²⁻ are not extensively detailed in the provided context, the general photochemistry of hexahaloplatinate(IV) complexes provides a strong basis for this process. For the analogous K₂[PtCl₆], irradiation with UV light in an aqueous solution leads to the disappearance of the Pt(IV) signal, indicating photoreduction. researchgate.net In an aqueous environment, the photo-induced dissociation of a ligand can be followed by the coordination of a water molecule to the metal center, a process known as photo-aquation. This sequence of photoreduction followed by ligand substitution with water is a key photochemical pathway for this class of compounds.

Solution-Phase Reactivity of [PtI₆]²⁻ Anion

The reactivity of the [PtI₆]²⁻ anion in solution is characterized by the dynamics of ligand exchange and its interaction with the solvent. As an octahedral d⁶ complex, its substitution mechanisms are a key area of study.

Kinetics and Mechanisms of Ligand Substitution

The substitution of iodide ligands in the [PtI₆]²⁻ complex is a critical aspect of its solution chemistry. Studies on the replacement of iodide by cyanide (CN⁻) reveal a complex, multi-step process. The reaction is not a simple substitution but involves redox intermediates.

Kinetic analysis using the stopped-flow method has shown that the initial disappearance of the [PtI₆]²⁻ ion is rapid. The rate constant for this initial step has been determined, as detailed in the table below.

| Parameter | Value | Conditions |

| Rate Constant (k) | (6.7 ± 0.3) x 10⁴ L·mol⁻¹·s⁻¹ | 20°C, μ = 0.013, pH 11.6 |

| Data sourced from a study on the replacement of I⁻ by CN⁻ in the hexaiodoplatinate(IV) ion. khanacademy.org |

The mechanism is intricate, involving the reduction of the Pt(IV) center to Pt(II) and the partial replacement of iodide by cyanide, which forms a cis-Pt(CN)₂I₂²⁻ intermediate. khanacademy.org This intermediate then participates in slower subsequent steps. khanacademy.org This redox-mediated pathway highlights that direct ligand substitution at a Pt(IV) center can be kinetically challenging. Octahedral d⁶ complexes like [PtI₆]²⁻ can be slow to react via direct substitution and may utilize pathways involving ligand dissociation to form a more reactive five-coordinate intermediate or, as seen here, undergo redox changes to facilitate ligand exchange. youtube.com

Hydrolysis Reactions and Solvation Effects

The interaction of [PtI₆]²⁻ with water, or hydrolysis, represents a fundamental ligand substitution reaction where water molecules replace the iodide ligands. The kinetics of the first step of alkaline hydrolysis have been investigated, revealing a second-order process.

| Parameter | Value |

| Rate Constant (k) | 20 L·mol⁻¹·s⁻¹ |

| Kinetic data for the first alkaline hydrolysis step of [PtI₆]²⁻. khanacademy.org |

This reaction is significant as it is often the initial step that occurs when such a complex is dissolved in an aqueous medium, influencing the speciation of the platinum complex in solution and its subsequent reactivity. The solvent, in this case water, plays a direct role as a nucleophile.

Interactions with Biomolecules and Biological Systems

The interaction of platinum complexes with biomolecules is a vast field of study. While specific data on dipotassium hexaiodidoplatinate(IV) is limited, its potential interactions can be inferred from its chemical properties.

Binding Studies with Model Proteins (e.g., Hen Egg-White Lysozyme)

Specific binding studies detailing the interaction between the [PtI₆]²⁻ anion and hen egg-white lysozyme (B549824) are not extensively documented in publicly available literature. However, the general principles of protein-metal complex interactions suggest that binding would likely be driven by electrostatic interactions between the negatively charged platinum complex and positively charged amino acid residues (such as lysine (B10760008) or arginine) on the protein surface. Furthermore, coordination to nucleophilic residues like histidine or methionine is a common binding mode for platinum complexes.

Chemical Transformation within Protein Environments (e.g., Formation of PtI₃ Moiety)

Detailed studies describing the chemical transformation of [PtI₆]²⁻ within a protein environment like lysozyme, and specifically the formation of a PtI₃ moiety, are not readily found in the scientific literature. However, such a transformation would likely involve a reductive process. The protein environment, rich in potential reducing agents such as cysteine or methionine residues, could facilitate the reduction of the Pt(IV) center to Pt(II). This reduction could be followed by the loss of iodide ligands, potentially leading to the formation of a three-coordinate Pt(II) species like a [PtI₃]⁻ fragment, which could then be stabilized by coordination to the protein. This type of reductive elimination is a known pathway for octahedral Pt(IV) complexes, which can be slow to react directly but become much more reactive upon forming a five-coordinate intermediate or undergoing reduction. youtube.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of the [PtI₆]²⁻ anion is a central feature of its reactivity, often underpinning its ligand substitution and interaction with biological systems. The Pt(IV) center is in a high oxidation state and is susceptible to reduction to the more common Pt(II) state.

Reactivity and Chemical Transformations of Platinum 4+ Dipotassium Hexaiodide

This section delves into the chemical behavior of platinum(4+) dipotassium (B57713) hexaiodide, focusing on its electron transfer kinetics, redox potential influences, and reactivity with various chemical species, including its potential catalytic applications.

Advanced Materials Science Applications and Functionalization

Role in the Synthesis of Nanomaterials

Complexes of platinum(IV) halides are foundational materials in the bottom-up synthesis of platinum nanostructures. The specific properties of the halide and the cation can influence the reaction kinetics and the final morphology of the nanoparticles.

Platinum(4+) dipotassium (B57713) hexaiodide, and its more commonly cited analogue potassium hexachloroplatinate (K₂PtCl₆), function as stable, solid precursors for platinum nanoparticles (PtNPs). wikipedia.org The synthesis process typically involves the chemical reduction of the platinum(IV) ions from the precursor salt in a solution. wikipedia.orgd-nb.info As the Pt(IV) precursor is reduced to its neutral metallic state (Pt⁰), the solution becomes supersaturated, leading to the nucleation and subsequent growth of nanoscale platinum particles. wikipedia.org

The choice of reducing agent, which can range from strong reductants like sodium borohydride (B1222165) to milder ones like ethylene (B1197577) glycol or trisodium (B8492382) citrate, plays a crucial role in controlling the rate of nanoparticle formation. wikipedia.orgd-nb.info Stabilizing agents or "capping agents" are often introduced to adsorb onto the surface of the growing nanoparticles, preventing them from aggregating and allowing for control over their final size and shape. wikipedia.org Research has explored various synthesis conditions, including the use of dendrimers as templates and hydrogen as a clean reducing agent, to create monodisperse and stable PtNPs. nih.gov

The morphology of platinum nanocrystals is critical for applications in areas like catalysis, and it can be precisely manipulated during synthesis. researchgate.net Ligands, or capping agents, can preferentially adsorb to specific crystallographic facets of a growing nanoparticle, altering the relative growth rates of these faces and thus directing the final shape. escholarship.org

For example, by adjusting the concentration ratio of a polymer capping agent like polyacrylate to the platinum cation precursor, researchers have successfully synthesized a variety of shapes, including tetrahedral, cubic, icosahedral, and cuboctahedral nanoparticles. researchgate.netescholarship.org The rate of reduction is another key parameter; slower reduction rates have been shown to favor the formation of cubic nanoparticles, while faster rates can result in cuboctahedral shapes. escholarship.org

Interestingly, shape control is not exclusively dependent on ligands. Studies involving the gas-phase synthesis of naked platinum nanocrystals have shown that tetrahedral and octahedral shapes can be selectively produced by controlling growth kinetics. nih.gov In these studies, a fascinating transformation from octahedral to tetrahedral shapes was observed as the particle size increased, revealing fundamental, symmetry-breaking atomic mechanisms that govern nanocrystal growth even in the absence of surfactants. nih.gov

Table 1: Factors Influencing Platinum Nanoparticle Shape

| Factor | Controlling Method | Resulting Shapes | Source(s) |

|---|---|---|---|

| Capping Agent | Varying concentration of capping polymer (e.g., polyacrylate) relative to Pt cation. | Tetrahedral, Cubic, Icosahedral, Cubo-octahedral | researchgate.netescholarship.org |

| Reduction Rate | Using different reducing agents (e.g., NaBH₄ vs. ascorbic acid) or conditions (acidic vs. alkaline). | Cubic, Cubo-octahedral, Porous | escholarship.org |

| Seeding | Varying the volume ratio of precursor solution to seed solution in a polyol process. | Tripod, Hexapod | koreascience.kr |

| Growth Kinetics (Gas Phase) | Controlling particle size through inert gas flow rates without ligands. | Octahedral (smaller sizes), Tetrahedral (larger sizes) | nih.gov |

Integration in Perovskite-Related Materials

Platinum(IV) iodide complexes are part of a class of materials being investigated as alternatives to lead-based halide perovskites, which have shown immense promise in photovoltaics but face challenges related to toxicity and stability.

Compounds with the general formula A₂PtI₆, where A is a cation, are structurally analogous to the widely recognized vacancy-ordered double perovskites. nih.gov Platinum(4+) dipotassium hexaiodide (K₂PtI₆) is a key example, and its structure is closely related to the K₂PtCl₆ archetype. nih.gov This structure can be visualized as a three-dimensional framework where [PtI₆]²⁻ octahedra are separated by the A-site cations, creating a "vacancy-ordered" arrangement because the site that would be occupied by a second metal in a traditional double perovskite is empty. nih.gov This makes these platinum-iodide compounds valuable structural models for understanding the more complex hybrid organic-inorganic halide perovskites that are at the forefront of solar cell research. nih.govnih.gov

Research into a series of A₂PtI₆ compounds with different organic cations (ammonium, methylammonium, formamidinium) shows that they crystallize in this vacancy-ordered double perovskite structure, demonstrating how the K₂PtI₆ family serves as a template for designing new hybrid materials. nih.gov

The A₂PtI₆ family of compounds is being actively explored for its potential in optoelectronic applications. nih.gov These materials are investigated as part of a broader search for lead-free, stable semiconductors with tunable properties. nih.govnih.gov

Table 2: Structural Properties of A₂PtI₆ Perovskite-Related Compounds

| A-Site Cation (A) | Compound | Crystal Structure Archetype | Key Observation | Source(s) |

|---|---|---|---|---|

| Ammonium (NH₄⁺) | (NH₄)₂PtI₆ | K₂PtCl₆ (Vacancy-Ordered Double Perovskite) | Conduction bands are considerably disperse. | nih.gov |

| Methylammonium (CH₃NH₃⁺) | (MA)₂PtI₆ | K₂PtCl₆ (Vacancy-Ordered Double Perovskite) | Structure directed by hydrogen bonding. | nih.gov |

| Formamidinium (CH(NH₂)₂⁺) | (FA)₂PtI₆ | K₂PtCl₆ (Vacancy-Ordered Double Perovskite) | Follows the structural trend of smaller cations. | nih.gov |

| Guanidinium (C(NH₂)₃⁺) | (GUA)₂PtI₆ | K₂MnF₆ (Vacancy-Ordered Hexagonal Variant) | Larger cation size leads to a different structural variant. | nih.gov |

Electronic and Optoelectronic Device Research

Research into this compound and its derivatives is situated within the larger context of developing next-generation electronic and optoelectronic devices. nih.govnih.gov While direct application in commercial devices is still in the exploratory phase, the investigation of these materials contributes to a fundamental understanding necessary for future breakthroughs.

The primary driver for this research is the development of lead-free perovskite alternatives for applications like photovoltaics and LED lighting. nih.gov The structural and electronic tunability of hybrid platinum(IV) iodides makes them an interesting platform for this research. nih.govnih.gov Studies have shown that the choice of the organic cation in A₂PtI₆ compounds can control the crystal structure and electronic band properties, which in turn dictate the optical absorption and charge transport characteristics relevant for device performance. nih.gov The surprising discovery of dispersive conduction bands in some of these materials, despite their vacancy-ordered structure, suggests they may have untapped potential as functional electronic materials. nih.gov

Investigation of Negative Differential Resistance (NDR) in Iodide-Bridged Complexes

The phenomenon of Negative Differential Resistance (NDR), where an increase in voltage across a device leads to a decrease in electric current, is a key characteristic for developing advanced electronic components such as high-frequency oscillators, amplifiers, and memory cells. Research into novel materials exhibiting NDR is a significant area of materials science. Within this context, iodide-bridged platinum complexes have emerged as a class of materials with the potential for NDR behavior.

While direct experimental studies on this compound (K₂[PtI₆]) for NDR are not extensively documented, the foundational principles observed in related iodide-bridged platinum complexes provide a strong basis for its consideration in such applications. NDR has been identified for the first time in both MX- and MMX-type iodide-bridged platinum complexes. nih.gov In these systems, the intrinsic charge-ordering states are believed to play a crucial role in the observed NDR. nih.gov The structure of these materials consists of chains of alternating metal (M) and halogen (X, in this case, iodine) atoms. The electronic properties, and by extension the potential for NDR, are heavily influenced by the nature of the metal ions and the bridging halides.

One-dimensional Pt(II)/Pt(IV) mixed-valence complexes bridged by iodine atoms are particularly relevant. nih.gov In these structures, alternating square-planar [Pt(en)₂]²⁺ and elongated octahedral trans-[PtI₂(en)₂]²⁺ units are linked by iodide ions. nih.gov This arrangement creates a valence-ordered system where the electronic structure is conducive to interesting conductive properties. The mechanism of NDR in such systems is thought to be related to the alignment of the Fermi level of the electrodes with the frontier molecular orbitals of the complex. nih.gov

The table below summarizes the key aspects of NDR in related iodide-bridged systems, which can be extrapolated to hypothesize the potential behavior of complexes derived from or analogous to this compound.

| Feature | Description | Relevance to K₂[PtI₆]-based systems |

| Mechanism | Intrinsic charge-ordering states and alignment of energy levels. nih.gov | K₂[PtI₆] can serve as a precursor to form Pt(IV) centers in iodide-bridged chains, where charge transfer and ordering phenomena could be engineered. |

| Structure | Typically MX or MMX chains with alternating metal and halide atoms. nih.govnih.gov | Iodide-bridged structures can be synthesized using Pt(IV) sources like K₂[PtI₆], creating the necessary one-dimensional electronic pathways. |

| Trigger | An applied electric field can induce a metastable state, leading to a drop in current with increasing voltage. | In a hypothetical device incorporating a K₂[PtI₆]-derived complex, a sufficient bias voltage could trigger the NDR effect. |

Potential in Semiconductor Materials Development

This compound is a member of the broader family of metal halide perovskites and related compounds, which are renowned for their applications in optoelectronics and semiconductor technology. While K₂[PtI₆] itself has not been the primary focus of semiconductor research, studies on its close chemical relatives, dipotassium hexachloroplatinate(IV) (K₂PtCl₆) and dipotassium hexabromoplatinate(IV) (K₂PtBr₆), have highlighted their potential as stable, lead-free semiconductor materials. materialsproject.org

These related platinum hexahalides are investigated for their favorable electronic and optical properties, which are largely determined by their crystal and electronic band structures. materialsproject.org The substitution of chloride or bromide with iodide in the [PtX₆]²⁻ anion is expected to significantly influence these properties, primarily by narrowing the band gap. A smaller band gap would shift the material's light absorption characteristics towards the visible and near-infrared regions of the electromagnetic spectrum, making it more suitable for applications such as solar cells and photodetectors.

The potential of K₂[PtI₆] as a semiconductor can be inferred from the properties of its chloride and bromide analogs, as detailed in the table below based on computational studies. materialsproject.org

| Property | K₂PtCl₆ | K₂PtBr₆ | Projected for K₂[PtI₆] |

| Band Gap (eV) | 2.6 materialsproject.org | 2.2 materialsproject.org | < 2.2 |

| Crystal Structure | Cubic materialsproject.org | Cubic materialsproject.org | Expected to be Cubic |

| Stability | Thermodynamically stable materialsproject.org | Thermodynamically stable materialsproject.org | Potentially stable |

| Potential Applications | Optoelectronics, Thermoelectrics materialsproject.org | Optoelectronics, Thermoelectrics materialsproject.org | Solar cells, Photodetectors, Thermoelectrics |

The development of K₂[PtI₆]-based materials could contribute to the growing field of lead-free perovskite semiconductors. Its role could be as a primary semiconductor material itself or as a precursor for the synthesis of more complex, functionalized semiconductor materials. For instance, it could be used in chemical vapor deposition (CVD) processes to create thin films of platinum-based semiconductors. The use of platinum compounds in CVD is well-established, and K₂[PtI₆] could offer a new route to novel materials with tailored electronic properties. acs.org

Future Research Directions and Emerging Areas

Development of Advanced Spectroscopic Techniques for Characterization

While conventional spectroscopic methods have provided foundational knowledge, the intricate nature of K₂[PtI₆]'s reactivity and electronic structure calls for the application and development of more sophisticated techniques. Future research will likely focus on time-resolved and in-situ spectroscopic methods to capture transient species and reaction dynamics in real-time.

Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy (fs-TAS) and time-resolved X-ray absorption spectroscopy (TR-XAS) are powerful tools for investigating the ultrafast dynamics of photoexcited states and chemical reactions. rsc.orgnih.gov For K₂[PtI₆], these methods can elucidate the mechanisms of charge transfer, bond formation and breaking, and the evolution of electronic and geometric structures on timescales ranging from femtoseconds to seconds. core.ac.ukmdpi.com For instance, fs-TAS could be employed to monitor the electron transfer kinetics in photocatalytic processes involving K₂[PtI₆]-derived materials. rsc.org TR-XAS, with its element-specific nature, can provide direct information on the transient changes in the oxidation state and coordination environment of the platinum center during a reaction. core.ac.uknih.govacs.org

In-Situ and Operando Spectroscopy: To understand how K₂[PtI₆] behaves under operational conditions, for example, as a catalyst precursor, in-situ Raman and infrared (IR) spectroscopy are invaluable. rsc.orgnih.govrsc.org These techniques allow for the monitoring of vibrational modes, providing insights into the structural evolution of the [PtI₆]²⁻ anion and the formation of intermediates during chemical transformations. rsc.orgresearchgate.netnih.gov The development of specialized cells for in-situ studies will be crucial for correlating the structure of K₂[PtI₆]-based materials with their performance in real-world applications.

The table below summarizes some advanced spectroscopic techniques and their potential applications in the study of K₂[PtI₆].

| Spectroscopic Technique | Information Obtained | Potential Application for K₂[PtI₆] |

| Femtosecond Transient Absorption Spectroscopy (fs-TAS) | Ultrafast excited-state dynamics, electron transfer kinetics. rsc.orgmdpi.comrsc.org | Elucidating photoinduced charge separation mechanisms in K₂[PtI₆]-based photocatalysts. |

| Time-Resolved X-ray Absorption Spectroscopy (TR-XAS) | Transient electronic and geometric structure, oxidation state changes. core.ac.ukmdpi.comnih.gov | Tracking the "on-the-fly" structural changes of the platinum center during catalytic cycles. |

| In-Situ Raman Spectroscopy | Vibrational modes, structural evolution, and reaction intermediates. rsc.orgnih.govresearchgate.net | Monitoring the transformation of K₂[PtI₆] into active catalytic species under reaction conditions. |

| In-Situ Infrared (IR) Spectroscopy | Functional group analysis, surface adsorption, and reaction pathways. | Studying the interaction of reactants with the surface of K₂[PtI₆]-derived materials. |

Multiscale Computational Modeling of Complex Reactivity

Computational modeling is an indispensable tool for unraveling the complex reactivity of K₂[PtI₆] at an atomic level. Future research will increasingly rely on multiscale modeling approaches that combine the accuracy of quantum mechanics with the efficiency of classical simulations to bridge the gap between atomic-scale events and macroscopic properties.

Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD): DFT calculations are essential for investigating the electronic structure, stability, and reactivity of the [PtI₆]²⁻ anion and its derivatives. nih.gov Future studies will likely focus on using DFT to predict reaction mechanisms, calculate activation barriers, and understand the influence of defects and dopants on the material's properties. dtu.dk AIMD simulations, which combine DFT with molecular dynamics, can provide a dynamic picture of bond-forming and bond-breaking processes, offering insights into reaction pathways that are difficult to access experimentally. nih.govaps.org

Classical Molecular Dynamics (MD) and Force Field Development: For larger systems and longer timescales, classical MD simulations are necessary. A key challenge is the development of accurate force fields that can describe the complex interactions within K₂[PtI₆] and at its interfaces with other materials. Machine learning approaches are emerging as a powerful way to develop these force fields based on data from high-fidelity quantum mechanical calculations. researchgate.net Such simulations can provide insights into the structural and dynamical properties of K₂[PtI₆]-based materials, such as ionic liquids or polymers incorporating the [PtI₆]²⁻ anion. rsc.orgresearchgate.netresearchgate.net

The following table outlines the potential of different computational modeling techniques for studying K₂[PtI₆].

| Computational Technique | Focus | Potential Application for K₂[PtI₆] |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, and spectroscopic properties. nih.gov | Predicting the most stable crystal structures and electronic bandgaps of K₂[PtI₆]-derived perovskites. |

| Ab Initio Molecular Dynamics (AIMD) | Real-time simulation of chemical reactions and bond dynamics. nih.govaps.org | Simulating the degradation pathways of the [PtI₆]²⁻ anion in different solvent environments. |

| Classical Molecular Dynamics (MD) | Large-scale simulations of material structure and transport properties. researchgate.netresearchgate.net | Modeling the diffusion of ions in K₂[PtI₆]-based solid electrolytes. |

| Force Field Development | Creating accurate interatomic potentials for classical simulations. researchgate.net | Enabling large-scale simulations of the self-assembly of K₂[PtI₆]-derived functional materials. |

Rational Design of K₂[PtI₆]-Derived Functional Materials

The unique properties of the [PtI₆]²⁻ anion make K₂[PtI₆] a versatile precursor for the rational design of a wide range of functional materials. Future research in this area will focus on the controlled synthesis of materials with tailored properties for specific applications.

Catalysts and Electrocatalysts: Platinum-based materials are renowned for their catalytic activity. mdpi.com K₂[PtI₆] can serve as a precursor for the synthesis of platinum nanoparticles with controlled size and morphology for applications in catalysis and electrocatalysis. researchgate.net For instance, platinum nanoparticles derived from K₂[PtI₆] could be used for the hydrogen evolution reaction or in fuel cells. rsc.org Future work will involve developing synthetic strategies to deposit these nanoparticles on various supports to enhance their stability and activity.

Perovskite-Related Materials: There is growing interest in perovskite and perovskite-related structures for applications in photovoltaics and optoelectronics. K₂[PtI₆] can be used as a building block for the synthesis of novel all-inorganic and hybrid organic-inorganic platinum iodide perovskites. nih.gov The ability to tune the electronic and optical properties of these materials by varying the A-site cation opens up possibilities for designing materials with specific bandgaps and absorption characteristics.

Sensors and Bioactive Compounds: The interaction of the [PtI₆]²⁻ anion with organic molecules can lead to changes in spectroscopic properties, which can be harnessed for sensing applications. mdpi.comresearchgate.net For example, the formation of association particles between [PtI₆]²⁻ and quinine (B1679958) leads to distinct changes in resonance scattering and fluorescence, suggesting potential for analytical applications. mdpi.com Furthermore, exploring the synthesis of novel platinum(IV) iodide complexes derived from K₂[PtI₆] could lead to the discovery of new bioactive compounds with potential applications in medicine. youtube.com

Interdisciplinary Studies at the Interface of Inorganic Chemistry and Materials Science

The future of K₂[PtI₆] research lies at the intersection of inorganic chemistry and materials science, where a fundamental understanding of its chemical properties can be translated into the development of advanced materials with novel functionalities.

Solid-State Ionics: The mobility of potassium ions in the K₂[PtI₆] lattice and its derivatives makes it an interesting candidate for studies in solid-state ionics. dtu.dkresearchgate.net Research in this area could lead to the development of new solid-state electrolytes for next-generation potassium-ion batteries. Understanding the factors that govern ionic conductivity in these materials is a key challenge that requires a combination of experimental and computational approaches.

Crystal Engineering and Functional Frameworks: The principles of crystal engineering can be applied to construct novel crystalline frameworks using the [PtI₆]²⁻ anion as a building block. By combining K₂[PtI₆] with other molecular components through non-covalent interactions, it may be possible to create porous materials for applications such as gas storage and separation.

Energy Materials: The use of platinum in energy technologies is well-established. rsc.org Interdisciplinary research will continue to explore the potential of K₂[PtI₆]-derived materials in various energy applications. This includes their use as photoanodes in photoelectrochemical cells, as catalysts in fuel cells, and as components in advanced battery systems. mdpi.com The development of these materials will require close collaboration between chemists, materials scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for platinum(4+) dipotassium hexaiodide, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis involves treating K₂[PtCl₄] or PtI₂ with excess KI in aqueous solution, followed by precipitation using ammonium or phosphonium salts (e.g., [R₄N]X or [R₃PR₁]X). Key variables include:

- KI concentration : Excess KI ensures complete iodination of platinum centers.

- Cation selection : Ammonium salts (e.g., [Me₄N]⁺) yield crystalline products faster than phosphonium analogs due to stronger hydrogen-bonding interactions .

- Crystallization kinetics : Slow evaporation at 4°C minimizes impurities. Yield and purity are validated via elemental analysis and X-ray diffraction (XRD) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal XRD is the gold standard for structural elucidation. Critical parameters include:

- Bond lengths : Bridging Pt–I bonds (2.70–2.75 Å) are shorter than terminal bonds (2.80–2.85 Å), indicating stronger μ-I bridging interactions .

- Hydrogen bonding : NH···I interactions (2.8–3.1 Å) stabilize supramolecular frameworks in ammonium-containing derivatives .

- Validation : Compare experimental data with density functional theory (DFT) calculations to confirm electronic structure .

Q. What factors govern the stability of this compound in aqueous and non-aqueous solvents?

- Methodological Answer : Stability is assessed via:

- Solubility tests : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in ethanol or acetone due to strong ion pairing .

- Thermogravimetric analysis (TGA) : Decomposition occurs above 200°C, releasing I₂ vapor.

- pH dependence : Acidic conditions (pH < 3) protonate bridging iodide ligands, leading to structural collapse .

Advanced Research Questions

Q. How does this compound act as a supramolecular synthon in crystal engineering?

- Methodological Answer : The [Pt₂(μ-I)₂I₄]²⁻ anion forms 1D chains or 2D networks via:

- Halogen bonding : Terminal I atoms act as electron acceptors for O/N-containing ligands.

- Cation templating : Bulky cations (e.g., [n-Bu₄N]⁺) direct packing into nonporous vs. porous architectures .

- Applications : Design of iodide-conductive materials or luminescent frameworks via ligand substitution .

Q. What computational methods are used to model the electronic properties of this compound?

- Methodological Answer : DFT studies (e.g., B3LYP/def2-TZVP) reveal:

- Charge distribution : Negative charge localized on terminal I atoms, enhancing nucleophilic reactivity .

- UV-Vis transitions : Simulated spectra match experimental data (λmax ≈ 350 nm, attributed to Pt→I charge transfer) .

- Non-covalent interactions : Quantum Theory of Atoms in Molecules (QTAIM) quantifies halogen/hydrogen bond strengths .

Q. Can this compound serve as a precursor for catalytic applications?

- Methodological Answer : Functionalization strategies include:

- Reduction : NaBH₄ reduces Pt(IV) to Pt(0) nanoparticles (65–78% efficiency) for hydrogenation catalysis .

- Ligand exchange : Replace iodide with CN⁻ or SCN⁻ to tune catalytic activity in cross-coupling reactions .

- Characterization : TEM and XPS confirm nanoparticle size (2–5 nm) and oxidation state .

Q. How do structural variations in platinum iodides (e.g., PtI₄ vs. [Pt₂I₆]²⁻) affect their reactivity?

- Methodological Answer : Comparative studies highlight:

- Oxidation state : Pt(IV) in PtI₄ exhibits higher Lewis acidity than Pt(II) in [Pt₂I₆]²⁻, influencing substrate activation .

- Redox behavior : Cyclic voltammetry shows reversible Pt(IV)/Pt(II) transitions at −0.25 V (vs. Ag/AgCl) in [Pt₂I₆]²⁻ .

- Thermal stability : PtI₄ decomposes at 150°C, while [Pt₂I₆]²⁻ salts remain stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.